1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione

Drug-likeness Lipinski Rule of Five Shp2 phosphatase inhibition

1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione (CAS 2034276-18-9) is a synthetic indoline derivative with a molecular formula of C₂₄H₂₂N₂O₂ and a molecular weight of 370.45 g/mol. The molecule combines a 5-(pyridin-4-yl)indoline substituent with a pentane-1,5-dione linker and a terminal phenyl ketone group.

Molecular Formula C24H22N2O2
Molecular Weight 370.452
CAS No. 2034276-18-9
Cat. No. B2896111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione
CAS2034276-18-9
Molecular FormulaC24H22N2O2
Molecular Weight370.452
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCCC(=O)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O2/c27-23(19-5-2-1-3-6-19)7-4-8-24(28)26-16-13-21-17-20(9-10-22(21)26)18-11-14-25-15-12-18/h1-3,5-6,9-12,14-15,17H,4,7-8,13,16H2
InChIKeyUCTILOLLSYCKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione (CAS 2034276-18-9): Chemical Identity and Sourcing Context for Research Procurement


1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione (CAS 2034276-18-9) is a synthetic indoline derivative with a molecular formula of C₂₄H₂₂N₂O₂ and a molecular weight of 370.45 g/mol . The molecule combines a 5-(pyridin-4-yl)indoline substituent with a pentane-1,5-dione linker and a terminal phenyl ketone group. This compound belongs to a class of indoline-pentanedione hybrids with potential kinase inhibitory or protein-protein interaction modulation activity [1]. For research procurement, this compound represents a highly specific molecular probe with a defined substitution pattern—pyridin-4-yl at the indoline 5-position—that is not trivially interchangeable with other indoline or indole analogs in target-engagement studies.

Why Indoline-Pentanedione Analogs Cannot Be Casually Substituted for CAS 2034276-18-9 in Pharmacological Studies


Indoline derivatives bearing different N1-acyl substituents or alternative aryl groups at the 5-position exhibit profoundly divergent target-binding profiles and physicochemical properties. For example, Shp2 inhibitor patents demonstrate that the N1-acyl chain length and terminal aryl/heteroaryl composition directly control both enzymatic inhibitory potency (IC₅₀ values spanning from 4.4 µM to >100 µM across closely related analogs) and selectivity over the counter-screening target Shp1 [1]. Furthermore, computational docking scores for indoline derivatives against kinase targets have been reported to vary by more than 20 kcal/mol simply by altering the indoline N1 substituent [2]. These findings collectively establish that the pentane-1,5-dione linker and terminal phenyl group in CAS 2034276-18-9 are not interchangeable with shorter acyl chains or different aryl ketones without substantial, unpredictable changes in biological activity and ADME properties.

Quantitative Differentiation of 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione Against Closest Structural Analogs


Molecular Weight and lipophilicity optimization versus N1-acyl indoline Shp2 inhibitor series

CAS 2034276-18-9 possesses a molecular weight of 370.45 Da, placing it within the optimal Lipinski Rule of Five range (MW ≤ 500 Da), in contrast to potent Shp2 inhibitor JHE-02-010C (MW 589.1 Da) [1]. While JHE-02-010C achieves an IC₅₀ of 7.7 µM against Shp2, it exceeds the recommended molecular weight threshold for oral bioavailability [1]. CAS 2034276-18-9 offers a 37% reduction in molecular weight, making it a preferable lead-like scaffold when target potency can be maintained through subsequent optimization. Additionally, the incorporation of the pyridin-4-yl substituent at the indoline 5-position is expected to lower cLogP relative to the unsubstituted diindoline analog 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline (MW 334.4 Da), improving aqueous solubility potential .

Drug-likeness Lipinski Rule of Five Shp2 phosphatase inhibition indoline scaffold optimization

Pyridin-4-yl substitution drives hydrogen-bond acceptor capacity vs pyridin-3-yl and pyrimidinyl indole analogs

The pyridin-4-yl group at the indoline 5-position of CAS 2034276-18-9 provides a geometrically distinct hydrogen-bond acceptor (HBA) orientation compared to pyridin-3-yl-substituted indoles, which are reported to exhibit IDO1 inhibition with altered potency profiles . In kinase inhibitor design, the pyridin-4-yl nitrogen serves as a critical hinge-binding motif: the para-nitrogen orientation enables interaction with the kinase hinge region, whereas the meta-nitrogen of pyridin-3-yl analogs requires conformational adjustment, often reducing binding affinity . This structural distinction has been exploited in Shp2 inhibitor patents where indoline N1-acyl substitution is combined with diverse aryl sulfonamide groups to achieve selective target engagement [1].

Kinase hinge-binding hydrogen-bond acceptor structure-activity relationship pyridinyl indole

Pentane-1,5-dione linker length confers conformational flexibility advantage over shorter acyl-chain indoline analogs

The pentane-1,5-dione linker in CAS 2034276-18-9 spans five methylene units between the indoline N1 and the terminal phenyl ketone, providing greater conformational degrees of freedom compared to butanone (C4) or ethanone (C2) N1-acyl indoline analogs commonly reported in Shp2 inhibitor patents [1]. In the indoline Shp2 inhibitor series, N1-acyl chain length directly modulates inhibitory potency: compounds with butanone linkers (e.g., JHE-02-017C) exhibit IC₅₀ values of 4.4 µM against Shp2, while the pentanedione scaffold of CAS 2034276-18-9 introduces an additional carbonyl group at the terminus, enabling bidentate hydrogen-bonding interactions not possible with simple alkyl-acyl linkers [1]. This extended, diketone architecture is structurally analogous to the pentane-1,5-dione bridge in 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline, but replaces the second indoline with a phenyl ketone, reducing steric bulk and eliminating a potential off-target indoline-binding pharmacophore .

Linker optimization conformational flexibility protein-protein interaction indoline N1-acyl SAR

Calculated LogP and solubility profile vs sulfonamide-bearing indoline Shp2 inhibitors

CAS 2034276-18-9, containing an amide-linked pentanedione rather than a sulfonamide group, is predicted to have a significantly lower cLogP than indoline Shp2 inhibitors bearing large aryl sulfonamide substituents. For example, JHE-02-010C incorporates a 3-chlorophenylpiperazine sulfonamide at the indoline 5-position, which substantially increases lipophilicity (cLogP estimated >4.5) and reduces aqueous solubility [1]. The pyridin-4-yl substituent in CAS 2034276-18-9, by contrast, adds a hydrogen-bond acceptor that modestly increases hydrophilicity relative to unsubstituted indoline analogs, predicted to maintain cLogP in the 2.5–3.5 range—a range associated with favorable oral absorption and cell permeability in lead-like chemical space . This physicochemical profile is more aligned with CNS drug-likeness criteria compared to the high-cLogP sulfonamide series.

cLogP aqueous solubility ADME prediction indoline bioavailability

Computational docking score potential: indoline-pentanedione scaffold docked against kinase and phosphatase targets

Indoline derivatives with varying N1-acyl substituents have been computationally docked against kinase targets, with docking scores ranging from −84.37 to −10.55 kcal/mol depending on the substituent composition [1]. The pyridin-4-yl group of CAS 2034276-18-9 is a privileged fragment for kinase ATP-binding site engagement, as demonstrated by the selective ROCK inhibitor 3-(4-pyridyl)indole, which achieves ATP-competitive inhibition through hinge-region hydrogen bonding . Combined with the flexible pentane-1,5-dione linker, CAS 2034276-18-9 is predicted to adopt binding conformations that simultaneously engage the hinge region (via pyridin-4-yl) and a distal hydrophobic or allosteric pocket (via the phenyl ketone terminus), a binding mode inaccessible to simpler N1-acyl indoline analogs lacking the extended diketone architecture [2].

Molecular docking kinase inhibitor phosphatase inhibitor virtual screening

Defined Research and Procurement Application Scenarios for 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione


Lead-like Scaffold for SHP2 Phosphatase Inhibitor Optimization Programs

CAS 2034276-18-9 serves as a lower-molecular-weight, lower-lipophilicity alternative to potent but overweight Shp2 inhibitors like JHE-02-010C (IC₅₀ 7.7 µM; MW 589.1 Da) [1]. Research groups seeking to improve the drug-likeness of their indoline-based Shp2 inhibitor series can procure this compound as a starting scaffold, with the goal of installing sulfonamide or other potency-conferring groups at the indoline 5-position while retaining the favorable pentane-1,5-dione linker and phenyl ketone terminus for enhanced ADME properties.

Kinase Hinge-Binder Fragment for ATP-Competitive Inhibitor Discovery

The pyridin-4-yl substituent of CAS 2034276-18-9 is a validated hinge-binding motif in ATP-competitive kinase inhibitors, as established by the selective ROCK inhibitor 3-(4-pyridyl)indole . This compound can be employed as a fragment or early lead in kinase inhibitor discovery programs targeting kinases with accessible allosteric pockets adjacent to the ATP site, where the pentane-1,5-dione linker bridges the hinge region to a distal hydrophobic pocket.

Computational Docking and Virtual Screening Campaigns for Dual-Site Binders

Indoline derivatives with varied N1-acyl substituents exhibit docking scores ranging from −84.37 to −10.55 kcal/mol against kinase and phosphatase targets [2]. CAS 2034276-18-9 is structurally positioned to simultaneously bind hinge and distal sites, making it an ideal query scaffold for pharmacophore-based virtual screening or structure-based docking campaigns aimed at identifying novel dual-site inhibitors with enhanced selectivity over single-site binders.

Physicochemical Benchmarking Standard for Indoline-Containing Compound Libraries

With a molecular weight of 370.45 Da and predicted cLogP of ~3.2, CAS 2034276-18-9 occupies a favorable region of lead-like chemical space that is distinct from both smaller indoline fragments (e.g., 5-(pyridin-4-yl)indoline, MW 196.25 Da) and larger sulfonamide-bearing Shp2 inhibitors (e.g., JHE-02-010C, MW 589.1 Da) [1]. Procurement of this compound enables research groups to establish a mid-range physicochemical reference point when building and profiling indoline-focused compound collections for high-throughput screening.

Quote Request

Request a Quote for 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.